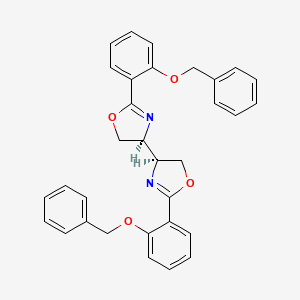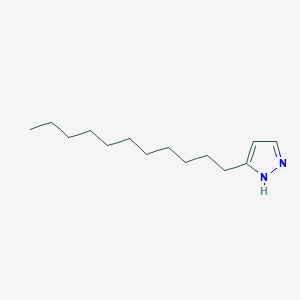
3(2H)-Benzofuranone, 2,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Benzofuranone, 2,7-dimethyl-: is an organic compound belonging to the benzofuranone family. Benzofuranones are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The compound’s structure consists of a benzene ring fused with a furanone ring, with two methyl groups attached at the 2nd and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 2,7-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,7-dimethylphenol with maleic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process ensures consistent quality and yield. Catalysts such as Lewis acids are employed to facilitate the cyclization reaction, and the product is purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 3(2H)-Benzofuranone, 2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 2,7-dimethylbenzofuran-3,4-dione.
Reduction: Formation of 2,7-dimethyl-3,4-dihydrobenzofuranone.
Substitution: Various substituted benzofuranones depending on the electrophile used.
Scientific Research Applications
Chemistry: 3(2H)-Benzofuranone, 2,7-dimethyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also used in the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its derivatives are being investigated for their ability to modulate biological pathways involved in disease processes.
Industry: In the industrial sector, 3(2H)-Benzofuranone, 2,7-dimethyl- is used in the production of dyes, fragrances, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 2,7-dimethyl- involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
2,7-Dimethyl-3,5-octadiyne-2,7-diol: Another compound with similar methyl substitutions but different functional groups.
2,7-Dimethyl-1,8-naphthyridine: A nitrogen-containing heterocycle with similar structural features.
2,7-Dimethylquinoline: A quinoline derivative with comparable methyl group positioning.
Uniqueness: 3(2H)-Benzofuranone, 2,7-dimethyl- is unique due to its benzofuranone core structure, which imparts distinct aromatic and electronic properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in synthetic applications and potential therapeutic benefits further distinguish it from other related compounds.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,7-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7H,1-2H3 |
InChI Key |
SGVDGAYYYREPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=CC=CC(=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
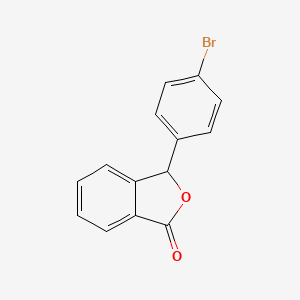
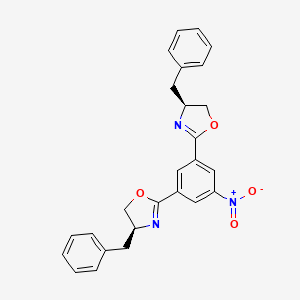
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)

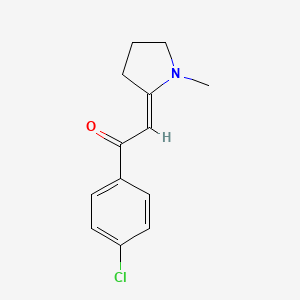

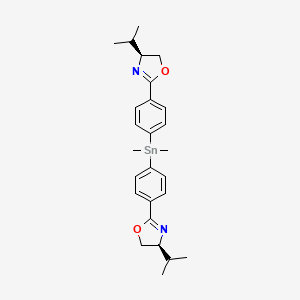
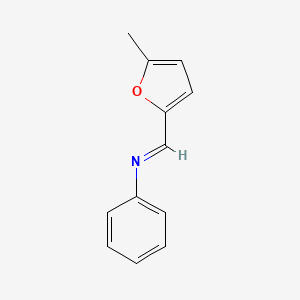
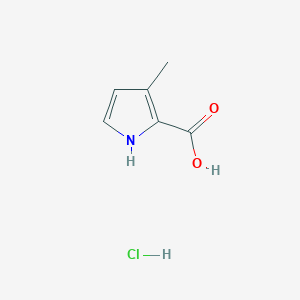
![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)
